molecular formula C23H15FN2O B2444354 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile CAS No. 338420-87-4

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile

Cat. No.: B2444354
CAS No.: 338420-87-4
M. Wt: 354.384
InChI Key: XVCODOIHEIVHMA-XMHGGMMESA-N
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Description

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile is a complex organic compound characterized by its unique structure, which includes a fluorinated indene moiety and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile typically involves multiple steps, starting with the preparation of the indene moiety. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . The fluorination of the indene moiety can be achieved using electrophilic fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. For example, avoiding the use of toxic reagents like cuprous cyanide can reduce safety risks and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorinated indene moiety can enhance binding affinity and specificity, while the benzonitrile group can participate in various chemical interactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile is unique due to its combination of a fluorinated indene moiety and a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[[(E)-(4-fluoro-3-oxo-1-phenyl-1H-inden-2-ylidene)methyl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O/c24-20-11-5-10-18-21(16-7-2-1-3-8-16)19(23(27)22(18)20)14-26-17-9-4-6-15(12-17)13-25/h1-12,14,21,26H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCODOIHEIVHMA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C/NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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